2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid: is an organic compound with the molecular formula C8H9NO3. It features a cyclopropyl group attached to an oxazole ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile oxide.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagent.
Acetic Acid Moiety Addition:
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Biology:
In biological research, this compound may be used to study the effects of cyclopropyl and oxazole-containing molecules on biological systems, including their interactions with enzymes and receptors .
Medicine:
The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects, such as anti-inflammatory or antimicrobial properties .
Industry:
In the industrial sector, 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid may be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxazole ring may contribute to the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed effects .
Comparison with Similar Compounds
- 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid
- 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid
Comparison:
Compared to similar compounds, 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid stands out due to its specific structural arrangement, which may confer unique properties such as enhanced stability or specific biological activity. The presence of the cyclopropyl group and the position of the oxazole ring can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
1368103-31-4 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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